Weak Inhibition of Serine Proteases (DPP2, PREP, FAP) Demonstrates Utility as a Negative Control
In standardized enzymatic assays sourced from ChEMBL and curated by the University of Antwerp, N‑(3‑chloro‑4‑methoxybenzyl)‑2,4‑dinitroaniline exhibits very weak or negligible inhibition of human dipeptidyl peptidase 2 (DPP2), prolyl endopeptidase (PREP), and mouse prolyl endopeptidase FAP [1]. The IC₅₀ values exceed 100,000 nM for DPP2 and PREP, and reach only 14,600 nM for FAP, placing the compound at the extreme low‑potency end of the serine protease inhibitor landscape [1]. By contrast, reference serine protease inhibitors such as sitagliptin (DPP‑4) or vildagliptin typically display IC₅₀ values in the low nanomolar range [2]. This >1,000‑fold potency gap confirms that the compound does not meaningfully engage these targets, making it a reliable negative control for off‑target profiling of dinitroaniline‑based libraries.
| Evidence Dimension | Inhibition potency (IC₅₀) against serine proteases |
|---|---|
| Target Compound Data | DPP2: IC₅₀ >100,000 nM; PREP: IC₅₀ >100,000 nM; FAP: IC₅₀ = 14,600 nM |
| Comparator Or Baseline | Sitagliptin (DPP‑4) IC₅₀ ≈ 18 nM; Vildagliptin (DPP‑4) IC₅₀ ≈ 62 nM |
| Quantified Difference | >1,000‑fold higher IC₅₀ (weaker inhibition) for the target compound |
| Conditions | Human recombinant DPP2, PREP; mouse FAP; p‑nitroanilide substrate release assays with 15‑min pre‑incubation (BindingDB / ChEMBL). |
Why This Matters
Procurement for screening campaigns benefits from a well‑characterized negative control that definitively lacks activity against common off‑targets, ensuring that any observed biological signal originates from the intended pharmacophore.
- [1] BindingDB entry BDBM50382265 (CHEMBL2022511). Affinity data for N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline against DPP2, PREP, and FAP. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382265 (accessed May 2026). View Source
- [2] Deacon CF. Dipeptidyl peptidase 4 inhibitors: a review of their clinical pharmacology and use. Diabetes Ther. 2019;10(5):1683-1702. doi:10.1007/s13300-019-00677-4. View Source
